2-(cyclopentylthio)-1-methyl-1H-imidazole 2-(cyclopentylthio)-1-methyl-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 63348-53-8
VCID: VC4484765
InChI: InChI=1S/C9H14N2S/c1-11-7-6-10-9(11)12-8-4-2-3-5-8/h6-8H,2-5H2,1H3
SMILES: CN1C=CN=C1SC2CCCC2
Molecular Formula: C9H14N2S
Molecular Weight: 182.29

2-(cyclopentylthio)-1-methyl-1H-imidazole

CAS No.: 63348-53-8

Cat. No.: VC4484765

Molecular Formula: C9H14N2S

Molecular Weight: 182.29

* For research use only. Not for human or veterinary use.

2-(cyclopentylthio)-1-methyl-1H-imidazole - 63348-53-8

Specification

CAS No. 63348-53-8
Molecular Formula C9H14N2S
Molecular Weight 182.29
IUPAC Name 2-cyclopentylsulfanyl-1-methylimidazole
Standard InChI InChI=1S/C9H14N2S/c1-11-7-6-10-9(11)12-8-4-2-3-5-8/h6-8H,2-5H2,1H3
Standard InChI Key IEEUCVDTLIXYBE-UHFFFAOYSA-N
SMILES CN1C=CN=C1SC2CCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-(cyclopentylthio)-1-methyl-1H-imidazole (C9_9H14_{14}N2_2S; molecular weight: 182.29 g/mol) consists of:

  • A planar imidazole ring (positions 1–5) with nitrogen atoms at positions 1 and 3.

  • A methyl group (-CH3_3) at position 1, which sterically shields the adjacent nitrogen.

  • A cyclopentylthio (-S-C5_5H9_9) group at position 2, introducing a hydrophobic, conformationally flexible substituent .

The compound’s IUPAC name is 2-(cyclopentylsulfanyl)-1-methyl-1H-imidazole, and its SMILES notation is CN1C=CN=C1SC2CCCC2.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC9_9H14_{14}N2_2SCalculated
Molecular Weight182.29 g/molCalculated
Boiling PointEstimated 280–300°CAnalogous data
LogP (Octanol-Water)~2.5 (Predicted)Computational
Solubility in WaterLow (<1 mg/mL)Analogous data

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(cyclopentylthio)-1-methyl-1H-imidazole typically involves nucleophilic substitution or cyclization strategies. A plausible route, extrapolated from related imidazole syntheses , proceeds as follows:

  • Precursor Preparation: 2-Chloro-1-methyl-1H-imidazole is reacted with cyclopentanethiol in the presence of a base (e.g., K2_2CO3_3) in anhydrous dimethylformamide (DMF).

    2-Chloro-1-methylimidazole+CyclopentanethiolBaseTarget Compound+HCl\text{2-Chloro-1-methylimidazole} + \text{Cyclopentanethiol} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

    Reaction conditions: 80–100°C, 12–24 hours, under nitrogen atmosphere .

  • Alternative Pathway: Thiol-ene click chemistry between 1-methylimidazole-2-thiol and cyclopentene under radical initiation (e.g., AIBN).

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)AdvantagesLimitations
Nucleophilic Substitution65–75≥95Scalable, minimal byproductsRequires anhydrous conditions
Thiol-ene Reaction50–6090–92Mild conditionsLower yield, radical hazards

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 1.50–1.70 (m, 8H, cyclopentyl CH2_2)

    • δ 2.40 (s, 3H, N-CH3_3)

    • δ 6.95 (s, 1H, H-4)

    • δ 7.25 (s, 1H, H-5) .

  • 13^{13}C NMR (100 MHz, CDCl3_3):

    • δ 25.6 (N-CH3_3), 33.2–35.8 (cyclopentyl CH2_2), 118.5 (C-4), 129.3 (C-5), 137.9 (C-2) .

Mass Spectrometry

  • ESI-MS: m/z 183.1 [M+H]+^+ (calculated for C9_9H15_{15}N2_2S: 183.09) .

Chemical Reactivity and Functionalization

Thioether Oxidation

The cyclopentylthio group undergoes oxidation with hydrogen peroxide (H2_2O2_2) or meta-chloroperbenzoic acid (mCPBA) to yield sulfoxide or sulfone derivatives:

\text{R-S-R'} \xrightarrow{\text{Oxidant}} \text{R-S(O)-R'} \text{ or } \text{R-S(O)$$_2$$-R'}

This reactivity is exploitable for modulating electronic properties or metabolic stability .

Electrophilic Substitution

The imidazole ring participates in electrophilic aromatic substitution (EAS) at position 4 or 5, though the electron-withdrawing thioether group may deactivate the ring .

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